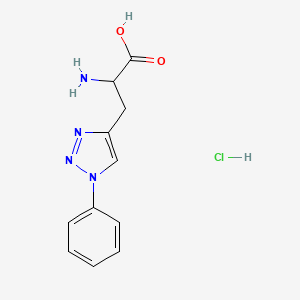
トリフルオロ酢酸エチル 2-(モルホリン-3-イルホルマミド)アセテート
概要
説明
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate is a synthetic organic compound with the molecular formula C11H17F3N2O6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoroacetic acid group, an ethyl ester, and a morpholin-3-ylformamido group, which contribute to its unique chemical properties.
科学的研究の応用
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical tool.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate typically involves the reaction of ethyl 2-(morpholin-3-ylformamido)acetate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
作用機序
The mechanism of action of trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate involves its ability to inhibit the synthesis of disulfide bonds in protein chains by inhibiting the enzyme glutathione reductase . This inhibition disrupts the formation of protein structures, which can lead to the inhibition of cancer cell growth. The compound’s interaction with cellulose and crystalline cellulose also plays a role in its biological effects.
類似化合物との比較
Similar Compounds
Trifluoroacetic acid ethyl ester: Similar in structure but differs in reactivity with nucleophilic sites in proteins.
Ethyl 2-(morpholin-3-yl)formamidoacetate: Lacks the trifluoroacetic acid group, resulting in different chemical properties.
Uniqueness
Trifluoroacetic acid ethyl 2-(morpholin-3-ylformamido)acetate is unique due to the presence of the trifluoroacetic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit glutathione reductase and bind to cellulose distinguishes it from other similar compounds.
特性
IUPAC Name |
ethyl 2-(morpholine-3-carbonylamino)acetate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.C2HF3O2/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3,(H,11,13);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPOPSIQGCERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1COCCN1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)
amine hydrochloride](/img/structure/B1377447.png)



